Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate

Overview

Description

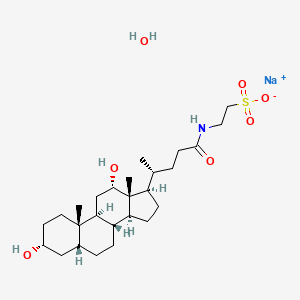

Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate is a useful research compound. Its molecular formula is C48H102O2P2 and its molecular weight is 773.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Surfactant and Oil Recovery

Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate acts as a surfactant ionic liquid, being surface-active at room temperature due to its large alkyl chains. Its critical micelle concentration in aqueous solutions has been characterized, making it a candidate for use in oil recovery applications. Its phase behavior with water and n-dodecane shows a Winsor type III behavior, with a significant temperature effect on the phase diagram. This property is useful in oil recovery, as evidenced by measurements of interfacial tension, density, and viscosity in relevant phases (Rodríguez-Escontrela et al., 2015).

Chemoenzymatic Production

This compound has been employed in a two-step chemoenzymatic method for the production of chitooligosaccharides. When used for chitin pretreatment, it aids in generating specific oligosaccharides, which is foundational for developing green, sustainable solutions for upcycling coastal residual resources (Kumar et al., 2021).

Corrosion Protection

Investigations into its use as a conversion coating agent for corrosion protection of magnesium alloy AZ31 have been conducted. Results show a significant improvement in corrosion resistance when the compound reaches equilibrium with atmospheric moisture, suggesting its potential in protective coatings (Howlett et al., 2007).

Lubricant Additive

The compound improves the lubricating properties of environmentally friendly base oils like PAO 4 synthetic base oil and vegetable oils. It shows varying efficiency depending on the base oil and working temperature, demonstrating its potential in developing environmentally friendly lubricants (Kreivaitis et al., 2019).

Wetting Properties

Its wetting properties have been extensively studied, with analyses of surface tension and contact angle on various surfaces. This research is vital for understanding the interactions between this ionic liquid and different materials, potentially informing its applications in various industrial processes (Blanco et al., 2016).

Electrochemical Reactivity

The electrochemical behavior of this compound on different substrates like glassy carbon and AZ31 magnesium alloy has been investigated. This research is crucial for optimizing electrochemical parameters for corrosion protection and developing robust coatings on metals (Latham et al., 2011).

Epoxy Networks and Electrolytes

This compound has been used as a reactive additive in epoxy/amine networks, impacting the kinetics of polymerization and the final properties of epoxy networks. These findings are significant for the development of high-performance gel electrolytes in electrochemical devices like lithium-ion batteries (Leclère et al., 2016).

Carbon Dioxide Solubility

Its ability to dissolve carbon dioxide has been studied, showing higher solubility for CO2 than other ionic liquids. This property is particularly relevant for applications in carbon capture and storage technologies (Afzal et al., 2014).

Ion-Selective Optodes

The compound has been used in ion-selective optodes, particularly for detecting inorganic acids. Its use as a plasticizer in these applications demonstrates improved selectivity and stability for hydrophilic anions, which is critical in analytical chemistry and environmental monitoring (Zhu et al., 2011).

Mechanism of Action

Target of Action

Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate, also known as CYPHOSIL 104, is primarily used as an extractant . Its main target is dibenzothiophene , a sulfur-containing compound found in liquid fuels .

Mode of Action

CYPHOSIL 104 interacts with dibenzothiophene through a process known as extractive desulfurization (EDS) . This process involves the removal of sulfur-containing compounds from liquid fuels, thereby reducing the sulfur content and improving the quality of the fuel .

Biochemical Pathways

The primary function of this compound is to facilitate the removal of dibenzothiophene from liquid fuels . This process likely involves complex chemical reactions that result in the separation of dibenzothiophene from the rest of the fuel components.

Pharmacokinetics

Its physical properties, such as its density (0895 g/mL at 20 °C) and its high thermal stability, contribute to its effectiveness as an extractant .

Result of Action

The primary result of CYPHOSIL 104’s action is the successful extraction of dibenzothiophene from liquid fuels . This leads to a reduction in the sulfur content of the fuel, which is beneficial for both environmental and performance reasons.

Action Environment

The action of CYPHOSIL 104 is influenced by various environmental factors. For instance, it is a phosphonium-based ionic liquid that is stable under basic conditions . It is immiscible with water but soluble in organic solvents . When an excess of water is added to the system, three liquid phases are formed . These properties can influence the compound’s action, efficacy, and stability in different environments.

properties

IUPAC Name |

bis(2,4,4-trimethylpentyl)phosphinate;trihexyl(tetradecyl)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H68P.C16H35O2P/c1-5-9-13-17-18-19-20-21-22-23-24-28-32-33(29-25-14-10-6-2,30-26-15-11-7-3)31-27-16-12-8-4;1-13(9-15(3,4)5)11-19(17,18)12-14(2)10-16(6,7)8/h5-32H2,1-4H3;13-14H,9-12H2,1-8H3,(H,17,18)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKQLVOZSJHOZBL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC[P+](CCCCCC)(CCCCCC)CCCCCC.CC(CC(C)(C)C)CP(=O)(CC(C)CC(C)(C)C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H102O2P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583493 | |

| Record name | Trihexyl(tetradecyl)phosphanium bis(2,4,4-trimethylpentyl)phosphinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

773.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

465527-59-7 | |

| Record name | Trihexyl(tetradecyl)phosphanium bis(2,4,4-trimethylpentyl)phosphinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 465527-59-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.